Methyl 6-bromo-2,3-dichlorobenzoate
Overview
Description
“Methyl 6-bromo-2,3-dichlorobenzoate” is a chemical compound with the molecular formula C8H5BrCl2O2 . It has a molecular weight of 283.94 . The compound is liquid in physical form .
Synthesis Analysis
While specific synthesis methods for “Methyl 6-bromo-2,3-dichlorobenzoate” were not found, a related compound, a series of 6-bromo-2,3-disubstitued-4(3H)-quinazolinones, was synthesized by condensation of 6-bromo-2-substituted-benzoxazin-4-one with trimethoprim, pyrimethamine, and lamotrigine . The chemical structures of the synthesized compounds were confirmed by means of IR, 1H-NMR, and mass spectral and elemental analysis .Molecular Structure Analysis
The InChI code for “Methyl 6-bromo-2,3-dichlorobenzoate” is 1S/C8H5BrCl2O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 6-bromo-2,3-dichlorobenzoate” is a liquid . It has a molecular weight of 283.94 and a monoisotopic mass of 281.884979 Da .Scientific Research Applications
- Intermediate for Salvianolic Acid A : Methyl 6-bromo-2,3-dichlorobenzoate serves as a key intermediate in the synthesis of salvianolic acid A, a natural compound with potential cardiovascular protective effects . Researchers in medicinal chemistry can explore its role in developing novel drugs or derivatives.
Organic Synthesis and Medicinal Chemistry
Safety and Hazards
The safety data sheet for a similar compound, Methyl benzoate, indicates that it is combustible, harmful if swallowed, and harmful to aquatic life . It is advised to avoid breathing dust, wash skin thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and avoid release to the environment .
properties
IUPAC Name |
methyl 6-bromo-2,3-dichlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEFCOYNQLZZCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Cl)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-2,3-dichlorobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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